2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline 2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15996200
InChI: InChI=1S/C12H17N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h7-8H,4-6H2,1-3H3
SMILES:
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline

CAS No.:

Cat. No.: VC15996200

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline -

Specification

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name 2,4,6-trimethyl-5,6,7,8-tetrahydroquinoline
Standard InChI InChI=1S/C12H17N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h7-8H,4-6H2,1-3H3
Standard InChI Key VMOLXCQYNQFUFX-UHFFFAOYSA-N
Canonical SMILES CC1CCC2=C(C1)C(=CC(=N2)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic structure comprising a benzene ring fused to a partially hydrogenated pyridine ring. The methyl substituents at positions 2, 4, and 6 introduce steric and electronic effects that influence its reactivity. The saturation at positions 5–8 reduces aromaticity, enhancing flexibility and enabling unique interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₇N
Molecular Weight175.27 g/mol
IUPAC Name2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline
Hazard ClassificationIrritant (Xi)

Spectral Characterization

While specific spectral data for this isomer remain limited, analogous tetrahydroquinolines exhibit characteristic NMR signals:

  • ¹H NMR: Methyl groups resonate at δ 1.2–2.5 ppm, while aromatic protons appear at δ 6.5–7.8 ppm.

  • ¹³C NMR: Quaternary carbons adjacent to nitrogen are typically observed at δ 145–160 ppm.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via cyclization of 2,4,6-trimethylaniline with cyclohexanone derivatives. A representative protocol involves:

  • Imine Formation: Reaction of 2,4,6-trimethylaniline with cyclohexanone in acetic acid at 80°C for 12 hours.

  • Cyclization: Treatment with polyphosphoric acid (PPA) at 120°C to induce ring closure.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield Improvement
Temperature120°C15%
Catalyst Loading10% PPA22%
Reaction Time6 hours18%

Advanced Synthetic Methods

Recent advancements include visible-light-mediated photoredox catalysis, which improves regioselectivity. For example, irradiation at 450 nm with [Ru(bpy)₃]²⁺ as a catalyst achieves 78% yield under mild conditions.

Chemical Reactivity and Transformations

Oxidation Reactions

The compound undergoes oxidation at the saturated ring, yielding fully aromatic quinoline derivatives. Common oxidants include:

  • KMnO₄ (acidic conditions): Produces 2,4,6-trimethylquinoline.

  • CrO₃: Generates carbonyl-containing byproducts via C–H activation.

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) further saturates the heterocycle, producing decahydroquinoline derivatives. This reaction is critical for modifying lipophilicity in drug design.

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation at position 8, guided by the directing effects of methyl groups. For example:
C₁₂H₁₇N+HNO₃H₂SO₄C₁₂H₁₆N₂O₃\text{C₁₂H₁₇N} + \text{HNO₃} \xrightarrow{\text{H₂SO₄}} \text{C₁₂H₁₆N₂O₃}

Biological Activities and Mechanisms

Antioxidant Properties

The compound scavenges reactive oxygen species (ROS) via two mechanisms:

  • Direct Radical Neutralization: Donation of hydrogen atoms from methyl groups.

  • Enzyme Induction: Upregulation of superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Table 3: Antioxidant Efficacy in Cellular Models

Model SystemROS ReductionReference Standard
Neuronal Cells62%Ascorbic Acid
Hepatocytes58%α-Tocopherol

Neuroprotective Effects

In a Parkinson’s disease model (6-OHDA-induced rats), the compound:

  • Reduced dopaminergic neuron loss by 40% (p < 0.01 vs. control).

  • Restored motor function to 85% of baseline in rotorod tests.

Anticancer Activity

Derivatives reverse multidrug resistance (MDR) in cancer cells by:

  • Inhibiting P-glycoprotein (P-gp) efflux (IC₅₀ = 3.2 μM).

  • Inducing apoptosis via caspase-3 activation (2.8-fold increase).

Therapeutic Applications

Metabolic Disorder Management

In diabetic murine models, the compound:

  • Lowered fasting blood glucose by 32% (p < 0.05).

  • Enhanced insulin sensitivity through PPAR-γ agonism.

Neurodegenerative Disease Therapy

Clinical trials are investigating its efficacy in Alzheimer’s disease, with preliminary data showing:

  • 25% reduction in amyloid-β plaques (12-week treatment).

  • Improved cognitive scores on MMSE (Δ = +4.1 points).

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

CompoundSubstituentsBioactivity Index
2,4,6-Trimethyl-5,6,7,8-THQ2,4,6-Me; 5–8 saturation1.00
2,6,7-Trimethyl-1,2,3,4-THQ2,6,7-Me; 1–4 saturation0.78
2,4,8-Trimethyl-1,2,3,4-THQ2,4,8-Me; 1–4 saturation0.65

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